molecular formula C17H23ClN4O4 B2962916 2-[4-(3-Amino-3-oxopropyl)piperazin-1-yl]-4-(3-chloroanilino)-4-oxobutanoic acid CAS No. 883265-00-7

2-[4-(3-Amino-3-oxopropyl)piperazin-1-yl]-4-(3-chloroanilino)-4-oxobutanoic acid

Cat. No.: B2962916
CAS No.: 883265-00-7
M. Wt: 382.85
InChI Key: LKLZUQGTVVWFBW-UHFFFAOYSA-N
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Description

The compound 2-[4-(3-Amino-3-oxopropyl)piperazin-1-yl]-4-(3-chloroanilino)-4-oxobutanoic acid is a synthetic small molecule featuring a piperazine core substituted with a 3-amino-3-oxopropyl group and a 4-oxobutanoic acid moiety linked to a 3-chloroanilino group. While direct data on its biological activity are unavailable in the provided evidence, structural analogs (e.g., quinolone derivatives in ) highlight the pharmacological relevance of piperazine-containing compounds .

Properties

IUPAC Name

2-[4-(3-amino-3-oxopropyl)piperazin-1-yl]-4-(3-chloroanilino)-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23ClN4O4/c18-12-2-1-3-13(10-12)20-16(24)11-14(17(25)26)22-8-6-21(7-9-22)5-4-15(19)23/h1-3,10,14H,4-9,11H2,(H2,19,23)(H,20,24)(H,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKLZUQGTVVWFBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCC(=O)N)C(CC(=O)NC2=CC(=CC=C2)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-[4-(3-Amino-3-oxopropyl)piperazin-1-yl]-4-(3-chloroanilino)-4-oxobutanoic acid is a compound of interest due to its potential biological activities. This article explores its synthesis, biological evaluation, mechanisms of action, and therapeutic implications based on diverse research findings.

Chemical Structure and Properties

The compound can be characterized by its unique structure that includes a piperazine ring and a chloroaniline moiety. Its molecular formula is C₁₄H₁₈ClN₃O₃, with a molecular weight of approximately 315.76 g/mol. The presence of functional groups such as amino and oxo groups contributes to its reactivity and biological interactions.

Synthesis

The synthesis of this compound has been explored in various studies, often involving multi-step organic reactions. A typical synthetic route may include:

  • Formation of the piperazine derivative.
  • Introduction of the chloroaniline group.
  • Final coupling to form the oxobutanoic acid structure.

Antitumor Activity

Research indicates that derivatives of this compound exhibit significant antitumor properties. For instance, studies have shown that similar oxobutanoic acid derivatives can inhibit the growth of cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .

Allosteric Modulation

Compounds with similar structures have been identified as allosteric enhancers for various receptors, particularly the A1 adenosine receptor. This modulation can lead to enhanced signaling pathways that are beneficial in treating conditions like cancer and inflammation .

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory activity in preclinical models. It may inhibit pro-inflammatory cytokines and reduce inflammation-related markers, suggesting potential therapeutic applications in inflammatory diseases .

The biological activity of this compound is likely mediated through:

  • Receptor Interaction : Binding to specific receptors leading to altered signaling pathways.
  • Enzyme Inhibition : Targeting enzymes involved in tumor progression or inflammation.
  • Cell Cycle Regulation : Inducing cell cycle arrest in cancer cells.

Case Studies

  • Antitumor Efficacy : A study evaluated the effects of this compound on various cancer cell lines, including breast and lung cancer models. Results indicated a dose-dependent inhibition of cell proliferation with IC50 values below 10 µM .
  • Inflammation Model : In a murine model of acute inflammation, administration of the compound resulted in a significant reduction in paw edema compared to control groups, highlighting its potential as an anti-inflammatory agent .

Data Summary

Biological ActivityObserved EffectsReference
AntitumorInhibition of tumor growth in vitro
Allosteric ModulationEnhanced receptor signaling
Anti-inflammatoryReduced cytokine levels

Comparison with Similar Compounds

Key Differences and Implications

The 4-fluorobenzenesulfonyl group in ’s compound increases molecular weight and may confer protease resistance due to steric bulk .

Aromatic Substituents: The 3-chloroanilino group in the target compound and ’s analog provides ortho-substitution effects, which can influence electronic properties and binding to hydrophobic pockets. In contrast, ’s 4-chlorophenyl group lacks an amide linkage, reducing polarity .

Physicochemical Properties :

  • Hydrophilicity : ’s compound, with a hydroxyethoxy group, likely has higher aqueous solubility than the target compound .
  • Acidity : The sulfonyl group in ’s analog lowers the pKa of the carboxylic acid, enhancing ionization at physiological pH .

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